Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate
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Overview
Description
tert-Butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate functional group, and a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable isoindoline derivative. One common method includes the use of tert-butyl chloroformate and 3-(1,3-dioxoisoindol-2-yl)propylamine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the isoindoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized derivatives .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isoindoline moiety may also interact with biological receptors, modulating their function .
Comparison with Similar Compounds
- tert-Butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate
- tert-butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Uniqueness: tert-Butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-9-6-10-18-13(19)11-7-4-5-8-12(11)14(18)20/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMWIRCLTIPSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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